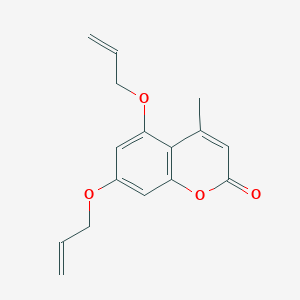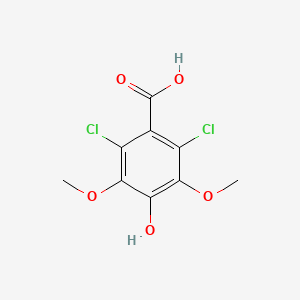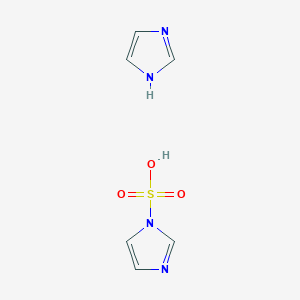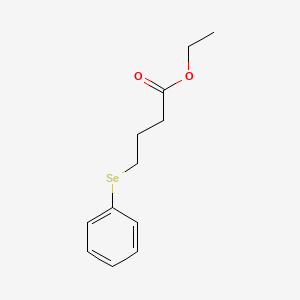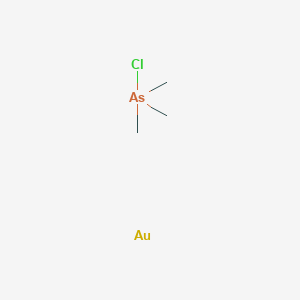
CID 78062538
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062538” is a chemical entity registered in the PubChem database. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. The detailed study of this compound can provide insights into its synthesis, reactions, applications, and mechanisms of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound “CID 78062538” involves specific chemical reactions and conditions. The exact synthetic route can vary depending on the desired purity and yield. Generally, the synthesis involves the use of organic solvents, catalysts, and controlled temperature conditions to facilitate the reaction. The reaction conditions are optimized to ensure the highest yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The industrial methods focus on cost-effectiveness, safety, and environmental sustainability. The use of advanced technologies such as automated reactors and real-time monitoring systems ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions: The compound “CID 78062538” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.
Scientific Research Applications
The compound “CID 78062538” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions and as a standard for analytical techniques. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, “this compound” is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “CID 78062538” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression. The detailed study of these mechanisms provides insights into the compound’s potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “CID 78062538” include those with analogous chemical structures and functional groups. These compounds may share similar properties and applications but differ in specific aspects such as reactivity, stability, and biological activity.
Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and the resulting properties. Compared to similar compounds, “this compound” may exhibit distinct reactivity patterns, higher stability, or enhanced biological activity. These unique features make it a valuable compound for various scientific and industrial applications.
Conclusion
The compound “this compound” is a versatile chemical entity with significant potential in scientific research and industrial applications Its unique properties, diverse reactions, and wide range of applications make it an important subject of study
Properties
Molecular Formula |
C3H9AsAuCl |
|---|---|
Molecular Weight |
352.44 g/mol |
InChI |
InChI=1S/C3H9AsCl.Au/c1-4(2,3)5;/h1-3H3; |
InChI Key |
AZQLRBNPOBNJDK-UHFFFAOYSA-N |
Canonical SMILES |
C[As](C)(C)Cl.[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


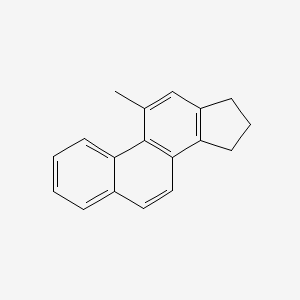
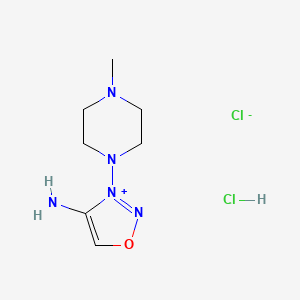
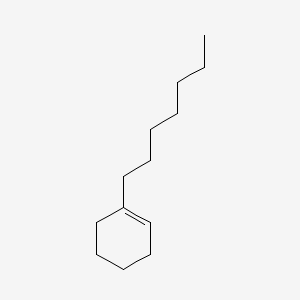
![3-Hydroxy-4-[(E)-(4-methoxyphenyl)diazenyl]-6-[2-(4-methoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14700061.png)
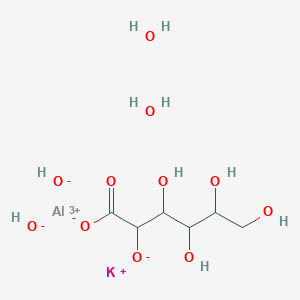
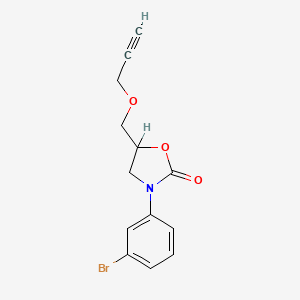


![1,1'-Peroxybis[2-(propan-2-yl)benzene]](/img/structure/B14700089.png)
